Thermal Fragmentation Pathway Selectivity: Exclusive CS Loss vs. Competitive CO/CS Scrambling in Unsubstituted Pyran-2-thione
Under electron-impact mass spectrometry conditions, 4,6-dimethylpyran-2-thione undergoes near-exclusive loss of carbon monosulfide (CS) as its primary fragmentation pathway, in stark contrast to the unsubstituted parent compound pyran-2-thione, which exhibits substantial oxygen-sulfur scrambling and competitive CO/CS loss due to thermal rearrangement [1]. The 6-methyl group sterically blocks the thermal rearrangement mechanism that is operative in pyran-2-thione, 5-bromopyran-2-thione, 3-methylpyran-2-thione, and 4-methylpyran-2-thione, all of which show mixed CO/CS fragmentation [1]. The structurally analogous 4-methoxy-6-methylpyran-2-thione exhibits the same behavior, with CS loss occurring at 98.6% predominance [1].
| Evidence Dimension | Primary neutral fragment lost upon electron-impact mass spectral fragmentation |
|---|---|
| Target Compound Data | CS loss almost exclusively (blocked rearrangement due to 6-methyl substituent); decarbonylation pathway effectively suppressed |
| Comparator Or Baseline | Pyran-2-thione, 5-bromopyran-2-thione, 3-methylpyran-2-thione, 4-methylpyran-2-thione: all undergo substantial oxygen-sulfur scrambling with competitive CO and CS loss; 2-pyrone molecular ions undergo decarbonylation several times faster than rearrangement |
| Quantified Difference | Target compound: near-quantitative CS extrusion; Comparators: mixed CO/CS fragmentation (rearrangement-dependent); 4-methoxy-6-methyl analog confirms the 6-substituent blockade effect with 98.6% CS loss predominance |
| Conditions | Electron-impact mass spectrometry; Varian MAT CH-5 spectrometer; molecular ion fragmentation analysis |
Why This Matters
This predictable, single-pathway fragmentation behavior enables unambiguous mass spectrometric identification and quantification of 4,6-dimethylpyran-2-thione in complex mixtures, a critical advantage for analytical method development and forensic detection where isobaric interferences from rearrangement-prone analogs would compromise assay specificity.
- [1] Pirkle, W. H., Seto, H., & Turner, W. V. (1975). Methyl hyponitrite. Thermal decomposition and mass spectral fragmentation patterns of 2-pyrones and 2-pyranthiones. Journal of Organic Chemistry, 40(11), 1646–1649. View Source
